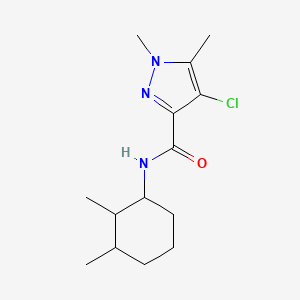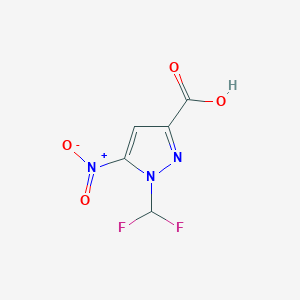![molecular formula C27H23BrN2O4 B10908440 N'-[(E)-{2-[(3-bromobenzyl)oxy]naphthalen-1-yl}methylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B10908440.png)
N'-[(E)-{2-[(3-bromobenzyl)oxy]naphthalen-1-yl}methylidene]-2-(4-methoxyphenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-((E)-1-{2-[(3-BROMOBENZYL)OXY]-1-NAPHTHYL}METHYLIDENE)-2-(4-METHOXYPHENOXY)ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a bromobenzyl group, a naphthyl moiety, and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-((E)-1-{2-[(3-BROMOBENZYL)OXY]-1-NAPHTHYL}METHYLIDENE)-2-(4-METHOXYPHENOXY)ACETOHYDRAZIDE typically involves multiple steps:
Formation of the Hydrazide Intermediate: The initial step involves the reaction of 4-methoxyphenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide.
Condensation Reaction: The hydrazide is then reacted with 2-[(3-bromobenzyl)oxy]-1-naphthaldehyde under acidic or basic conditions to form the final product. This step often requires careful control of temperature and pH to ensure the formation of the desired E-isomer.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Batch Reactors: For precise control over reaction conditions.
Purification Steps: Including recrystallization or chromatography to ensure high purity of the final product.
Quality Control: Analytical techniques such as NMR, IR, and mass spectrometry to confirm the structure and purity.
Chemical Reactions Analysis
Types of Reactions
N’~1~-((E)-1-{2-[(3-BROMOBENZYL)OXY]-1-NAPHTHYL}METHYLIDENE)-2-(4-METHOXYPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The imine bond can be reduced to form the corresponding amine.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Amines.
Substitution Products: Compounds with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, N’~1~-((E)-1-{2-[(3-BROMOBENZYL)OXY]-1-NAPHTHYL}METHYLIDENE)-2-(4-METHOXYPHENOXY)ACETOHYDRAZIDE may be investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism by which N’~1~-((E)-1-{2-[(3-BROMOBENZYL)OXY]-1-NAPHTHYL}METHYLIDENE)-2-(4-METHOXYPHENOXY)ACETOHYDRAZIDE exerts its effects depends on its interaction with molecular targets. Potential mechanisms include:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interaction with Receptors: Acting as an agonist or antagonist.
Modulation of Signaling Pathways: Affecting cellular processes such as proliferation or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N’~1~-((E)-1-{2-[(3-CHLOROBENZYL)OXY]-1-NAPHTHYL}METHYLIDENE)-2-(4-METHOXYPHENOXY)ACETOHYDRAZIDE
- N’~1~-((E)-1-{2-[(3-FLUOROBENZYL)OXY]-1-NAPHTHYL}METHYLIDENE)-2-(4-METHOXYPHENOXY)ACETOHYDRAZIDE
Uniqueness
N’~1~-((E)-1-{2-[(3-BROMOBENZYL)OXY]-1-NAPHTHYL}METHYLIDENE)-2-(4-METHOXYPHENOXY)ACETOHYDRAZIDE is unique due to the presence of the bromobenzyl group, which can influence its reactivity and interaction with biological targets. This makes it distinct from similar compounds with different substituents, such as chlorine or fluorine, which may have different chemical and biological properties.
Properties
Molecular Formula |
C27H23BrN2O4 |
|---|---|
Molecular Weight |
519.4 g/mol |
IUPAC Name |
N-[(E)-[2-[(3-bromophenyl)methoxy]naphthalen-1-yl]methylideneamino]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C27H23BrN2O4/c1-32-22-10-12-23(13-11-22)33-18-27(31)30-29-16-25-24-8-3-2-6-20(24)9-14-26(25)34-17-19-5-4-7-21(28)15-19/h2-16H,17-18H2,1H3,(H,30,31)/b29-16+ |
InChI Key |
SYUGHZJNAXYHBC-MUFRIFMGSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OCC4=CC(=CC=C4)Br |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C=CC3=CC=CC=C32)OCC4=CC(=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4Z)-4-{4-[2-(benzylamino)-2-oxoethoxy]-3-methoxybenzylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B10908357.png)
![N-[4-(3,5-dinitrophenoxy)phenyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B10908358.png)
![4-bromo-N-[3-({(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B10908360.png)
![N-cyclopropyl-2-{[2-(difluoromethoxy)phenyl]carbonyl}hydrazinecarbothioamide](/img/structure/B10908364.png)

![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(3-methylpiperidin-1-yl)propan-1-one](/img/structure/B10908377.png)

![1-(2,4-dichlorobenzyl)-N'-[(E)-naphthalen-2-ylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B10908396.png)

![N-[(E)-{5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10908413.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(benzyloxy)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B10908419.png)
![3-Iodo-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B10908422.png)
![3-(1,3-benzoxazol-2-yl)-N-[(1E,2E)-3-(4-bromophenyl)prop-2-en-1-ylidene]aniline](/img/structure/B10908426.png)
![2-[(E)-{2-[2-(benzylsulfanyl)pyrimidin-4-yl]hydrazinylidene}methyl]-4-bromophenol](/img/structure/B10908441.png)
